3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile
CAS No.: 1016873-24-7
Cat. No.: VC8036809
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile - 1016873-24-7](/images/structure/VC8036809.png)
Specification
CAS No. | 1016873-24-7 |
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Molecular Formula | C14H18N2 |
Molecular Weight | 214.31 g/mol |
IUPAC Name | 3-[(4-methylpiperidin-1-yl)methyl]benzonitrile |
Standard InChI | InChI=1S/C14H18N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,11H2,1H3 |
Standard InChI Key | INKXBWHRCMUFKJ-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)CC2=CC(=CC=C2)C#N |
Canonical SMILES | CC1CCN(CC1)CC2=CC(=CC=C2)C#N |
Introduction
3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile is an organic compound characterized by a benzonitrile group attached to a methyl-substituted piperidine moiety via a methylene bridge. This compound belongs to the class of piperidine derivatives, which are widely studied for their biological and pharmacological activities. Piperidine-based compounds have applications in medicinal chemistry, particularly in drug development for neurological and cardiovascular disorders.
Structural Features
The compound consists of:
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A benzonitrile group: A benzene ring with a cyano (-CN) group attached.
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A methylpiperidine moiety: A six-membered piperidine ring substituted with a methyl group at the fourth position.
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A methylene bridge (-CH2-), linking the benzonitrile and piperidine groups.
The piperidine ring adopts a chair conformation, which is typical for six-membered rings, ensuring structural stability and influencing its interaction with biological targets.
Synthesis Pathways
The synthesis of 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile typically involves:
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Nucleophilic substitution reactions: Starting with benzonitrile derivatives, the piperidine moiety is introduced using alkylation reactions.
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Catalytic methods: Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are often employed for high-yield synthesis.
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Reagent selection: Common reagents include 4-methylpiperidine, alkyl halides, and appropriate solvents like tetrahydrofuran (THF).
Applications and Biological Relevance
Piperidine derivatives like this compound are extensively investigated for their pharmacological properties:
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Neurological Disorders: Compounds with similar structures have shown promise as modulators of neurotransmitter systems (e.g., dopamine or serotonin).
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Antimicrobial Activity: The benzonitrile group contributes to antibacterial and antifungal properties.
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Drug Design: The compound serves as a scaffold for designing inhibitors of enzymes or receptors involved in various diseases.
Analytical Data
To confirm the identity and purity of the compound, various analytical techniques are utilized:
Technique | Observation/Result |
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NMR Spectroscopy | Distinct peaks for aromatic protons, methylene bridge, and methyl group on piperidine |
Mass Spectrometry | Molecular ion peak at m/z = 202 (corresponding to C13H18N2) |
Infrared (IR) | Characteristic nitrile stretch (~2200 cm⁻¹) |
Research Findings
Studies on related compounds suggest:
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Improved binding affinity to monoamine transporters, enhancing their potential as antidepressants or antipsychotics .
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Structural modifications can enhance solubility and bioavailability, critical for pharmaceutical applications .
Limitations and Challenges
While promising, challenges include:
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Limited water solubility of nitrile-containing compounds.
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Potential toxicity of nitrile groups under metabolic conditions.
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Complex synthesis routes requiring optimization for scalability.
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